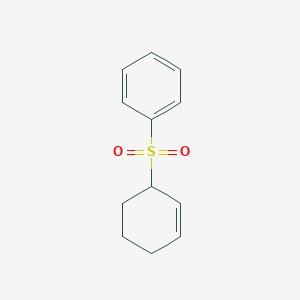
(2-Cyclohexen-1-ylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexen-1-ylsulfonyl)benzene is an organic compound characterized by a cyclohexene ring substituted with a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexen-1-ylsulfonyl)benzene typically involves the reaction of 1,3-cyclohexadiene with sodium benzenesulfinate in the presence of mercury(II) chloride and dimethyl sulfoxide. The reaction is carried out at room temperature, followed by the addition of sodium hydroxide to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of mercury(II) chloride and sodium benzenesulfinate in aqueous conditions is a common approach .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclohexen-1-ylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and tungsten-based catalysts are commonly used for oxidative cleavage.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Organolithium compounds and other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
(2-Cyclohexen-1-ylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Cyclohexen-1-ylsulfonyl)benzene involves its ability to undergo various chemical transformations. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the reactivity of the cyclohexene ring. The compound can form episulfonium ions, which are key intermediates in many of its reactions .
Comparaison Avec Des Composés Similaires
- 2-(Phenylsulfonyl)-1,3-cyclohexadiene
- Bis(phenylsulfonyl)methane
- Phenylsulfonyl acetophenone
Uniqueness: (2-Cyclohexen-1-ylsulfonyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other phenylsulfonyl-substituted compounds. Its ability to form stable episulfonium ions and undergo regioselective reactions makes it valuable in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H14O2S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
cyclohex-2-en-1-ylsulfonylbenzene |
InChI |
InChI=1S/C12H14O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2 |
Clé InChI |
DIHRJKGTAFQMJV-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













